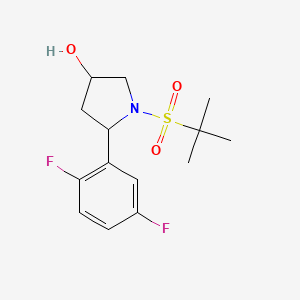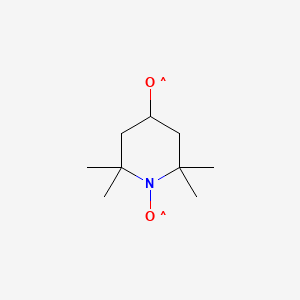
2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) is a chemical compound known for its stability and unique properties. It is a piperidine derivative with two oxygen atoms attached to the nitrogen atom, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) typically involves the oxidation of 2,2,6,6-tetramethylpiperidine. One common method is the reaction of 2,2,6,6-tetramethylpiperidine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out at elevated temperatures, usually between 50-70°C, to facilitate the oxidation process .
Industrial Production Methods
Industrial production of 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) undergoes various types of chemical reactions, including:
Oxidation: It can oxidize primary alcohols to aldehydes and secondary alcohols to ketones.
Reduction: It can be reduced back to 2,2,6,6-tetramethylpiperidine under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the oxygen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium hypochlorite and sodium bromide, often used in aqueous solutions.
Reduction: Reducing agents such as sodium borohydride can be used to revert the compound to its original form.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones are the primary products.
Reduction: The primary product is 2,2,6,6-tetramethylpiperidine.
Substitution: Various substituted piperidine derivatives are formed depending on the nucleophile used.
Applications De Recherche Scientifique
2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in oxidation reactions, particularly in the selective oxidation of alcohols to aldehydes and ketones.
Biology: It is employed in the study of free radicals and their effects on biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) involves its ability to act as a radical scavenger. It captures free radicals and prevents them from causing damage to other molecules. This property is particularly useful in oxidation reactions, where it facilitates the conversion of alcohols to aldehydes and ketones by forming a stable intermediate that can be further oxidized .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A precursor to 2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy), used as a hindered base in organic synthesis.
2,2,6,6-Tetramethyl-4-piperidone: Another derivative used in the synthesis of various organic compounds.
2,2,6,6-Tetramethyl-4-piperidinol: Used as a stabilizer in polymer production .
Uniqueness
2,2,6,6-Tetramethyl-1,4-piperidinediylbis(oxy) is unique due to its dual oxygen atoms attached to the nitrogen atom, which enhances its stability and reactivity in oxidation reactions. Its ability to act as a radical scavenger also sets it apart from other similar compounds, making it highly valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h7H,5-6H2,1-4H3 |
Clé InChI |
ITYAEKRKMGBQHH-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CC(N1[O])(C)C)[O])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-1-(6-chloro-1H-imidazo[1,2-a]pyridin-4-ium-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetate](/img/structure/B14791772.png)
![Phenol, 3-(1-azabicyclo[2.2.2]oct-2-ylmethoxy)-](/img/structure/B14791773.png)
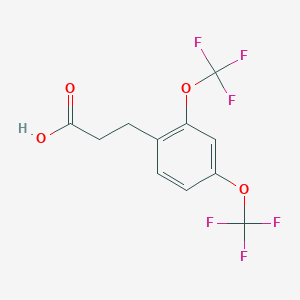
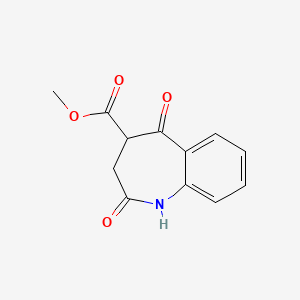
![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-thiazolo[3,2-a]pyrimidin-5-one;(2S)-2-hydroxy-2-phenyl-acetic acid](/img/structure/B14791777.png)
![Ethyl 8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-2,4,6-triene-16-carboxylate](/img/structure/B14791786.png)
![(6R,9S,13R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B14791793.png)
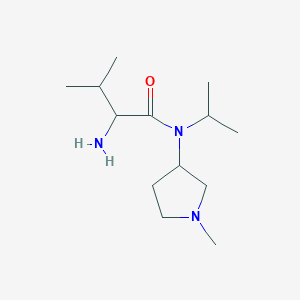
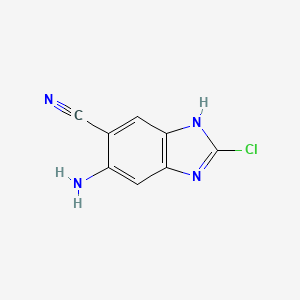
![3-(3a,7a-dihydro-1H-indol-3-yl)-4-[2-[2-(dimethylamino)ethoxy]quinazolin-7-yl]pyrrolidine-2,5-dione](/img/structure/B14791832.png)
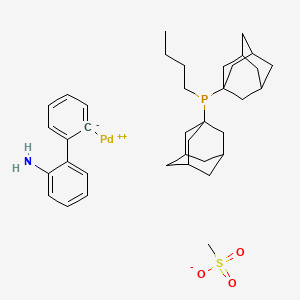
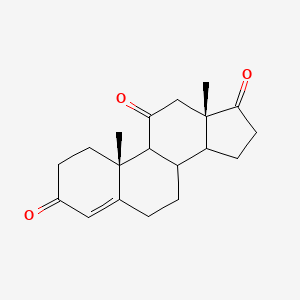
![3-[(1E)-2-phenylethenyl]cinnoline](/img/structure/B14791843.png)
